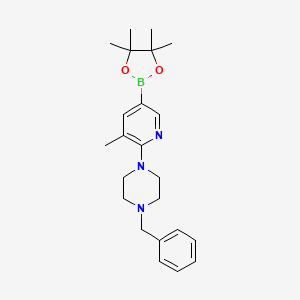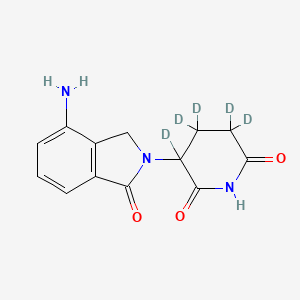
Lenalidomide-d5
Übersicht
Beschreibung
Lenalidomid-d5 ist eine deuterierte Form von Lenalidomid, einem Derivat von Thalidomid. Lenalidomid ist ein Immunmodulator mit potenten antineoplastischen, antiangiogenen und entzündungshemmenden Eigenschaften. Es wird hauptsächlich zur Behandlung von multiplem Myelom und myelodysplastischen Syndromen eingesetzt . Die deuterierte Form, Lenalidomid-d5, wird in der wissenschaftlichen Forschung zur Untersuchung der Pharmakokinetik und des Metabolismus von Lenalidomid verwendet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Lenalidomid-d5 beinhaltet die Einarbeitung von Deuteriumatomen in das Lenalidomidmolekül. Eine übliche Methode ist die Cyclisierung von Methyl-2-(Brommethyl)-3-nitrobenzoat mit 3-Aminopiperidin-2,6-dion-Hydrochlorid zur Herstellung der Nitrovorstufe, die dann zu Lenalidomid-d5 reduziert wird . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung deuterierter Lösungsmittel und Katalysatoren, um die Einarbeitung von Deuteriumatomen zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Lenalidomid-d5 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Kernmagnetresonanz (NMR)-Spektroskopie werden verwendet, um die Einarbeitung von Deuterium und die Reinheit des Endprodukts zu überwachen .
Wirkmechanismus
Target of Action
Lenalidomide-d5, a derivative of Lenalidomide, primarily targets two lymphoid transcription factors, IKZF1 and IKZF3 . These factors play a crucial role in the regulation of immune response and the growth of B-cell lymphomas, including multiple myeloma .
Mode of Action
This compound interacts with its targets through a unique mechanism. It binds to an E3 ubiquitin ligase complex protein, cereblon (CRBN) . This binding modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . As a result, it induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This leads to the proteasomal degradation of these transcription factors .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 affects various biochemical pathways. One significant effect is the increase in the production of interleukin 2 (IL-2) . This cytokine is crucial for the proliferation of natural killer (NK), NKT cells, and CD4+ T cells . Therefore, the action of this compound enhances host immunity .
Pharmacokinetics
This compound shares similar pharmacokinetic properties with Lenalidomide. It is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food can affect its oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Renal function is the only significant factor affecting lenalidomide plasma exposure .
Result of Action
The primary result of this compound action is the promotion of malignant cell death . By degrading IKZF1 and IKZF3, it inhibits the growth of mature B-cell lymphomas, including multiple myeloma . Additionally, it enhances host immunity by increasing the production of IL-2 .
Biochemische Analyse
Biochemical Properties
Lenalidomide-d5 interacts with various enzymes, proteins, and other biomolecules. It binds to an E3 ubiquitin ligase complex protein, cereblon , modulating its downstream effects . This interaction is associated with the antitumor and immunomodulatory properties of lenalidomide .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . It induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, this compound induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . The subsequent proteasomal degradation of these transcription factors leads to the death of multiple myeloma cells .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to increase the depth of disease response, with 38.1% of patients achieving maximal response during maintenance . Moreover, 34.3% of patients who were MRD positive after induction treatment achieved MRD-negative status during maintenance and ultimately had improved PFS .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound has absorption rate limited and dose-dependent (or nonlinear) kinetics in ICR mice over a dosing range of 0.5–10 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. Biotransformation of lenalidomide in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Studies have shown that lenalidomide distributes into semen but is undetectable 3 days after stopping treatment . Atypical lenalidomide tissue distribution was observed in spleen and brain .
Subcellular Localization
It has been observed that depletion of CRBN led to subcellular mis-localization of the CD98hc/LAT1 complex and cytoplasmic accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-d5 involves the incorporation of deuterium atoms into the lenalidomide molecule. One common method is the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to prepare the nitro precursor, which is then reduced to form this compound . The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the incorporation of deuterium and the purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Lenalidomid-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Lenalidomid-d5 kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Nitrovorstufe kann reduziert werden, um die aktive Verbindung zu bilden.
Substitution: Deuteriumatome können unter bestimmten Bedingungen durch Wasserstoff ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen deuterierte Lösungsmittel, Reduktionsmittel wie Palladium auf Kohlenstoff (Pd/C) und Oxidationsmittel wie Kaliumpermanganat. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene deuterierte Analoga von Lenalidomid, die in pharmakokinetischen und metabolischen Studien verwendet werden .
Wissenschaftliche Forschungsanwendungen
Lenalidomid-d5 wird aufgrund seiner Stabilität und Ähnlichkeit mit Lenalidomid in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Zu seinen Anwendungen gehören:
Pharmakokinetische Studien: Wird verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Lenalidomid im Körper zu untersuchen.
Metabolische Studien: Hilft beim Verständnis der Stoffwechselwege und der Identifizierung von Metaboliten von Lenalidomid.
Studien zu Arzneimittelwechselwirkungen: Wird verwendet, um potenzielle Arzneimittelwechselwirkungen mit Lenalidomid zu untersuchen.
Biologische Forschung: Wird in Studien zu seinen immunmodulatorischen und krebshemmenden Eigenschaften eingesetzt.
Wirkmechanismus
Lenalidomid-d5 entfaltet wie Lenalidomid seine Wirkungen über mehrere Mechanismen:
Immunmodulation: Steigert die Proliferation von T-Zellen und natürlichen Killerzellen, was zu einer erhöhten Immunantwort führt.
Antiangiogenese: Hemmt die Bildung neuer Blutgefäße und schränkt so die Nährstoffversorgung von Tumoren ein.
Antiproliferative Wirkungen: Induziert Zellzyklusarrest und Apoptose in Krebszellen.
Molekulare Ziele: Zu den Zielmolekülen gehört Cereblon, ein Protein, das an der Ubiquitinierung und dem Abbau spezifischer Substrate beteiligt ist.
Vergleich Mit ähnlichen Verbindungen
Lenalidomid-d5 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
Thalidomid: Die Stammverbindung, bekannt für ihre teratogenen Wirkungen, aber auch bei bestimmten Krebsarten eingesetzt.
Cyclophosphamid: Wird häufig in Kombination mit Lenalidomid zur Behandlung von multiplem Myelom eingesetzt.
Lenalidomid-d5 ist aufgrund seiner deuterierten Natur einzigartig, die Stabilität bietet und detaillierte pharmakokinetische und metabolische Studien ermöglicht .
Eigenschaften
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)-3,4,4,5,5-pentadeuteriopiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4D2,5D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTYRUGSSMKFNF-QTQWIGFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2CC3=C(C2=O)C=CC=C3N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
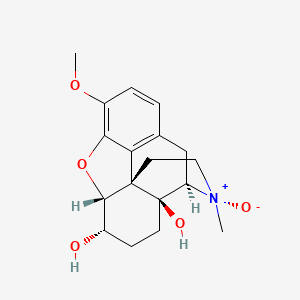


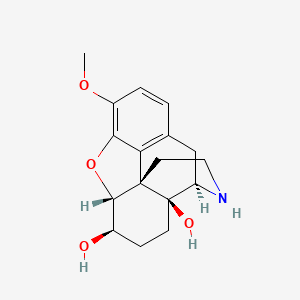

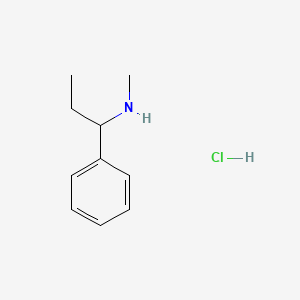
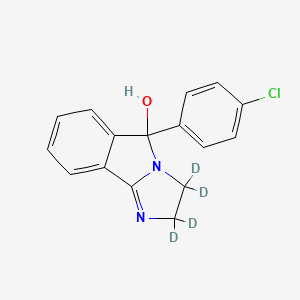
![8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B593791.png)

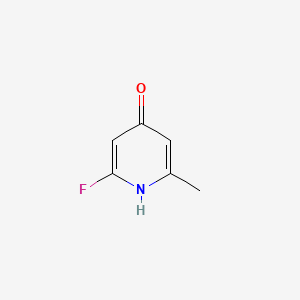
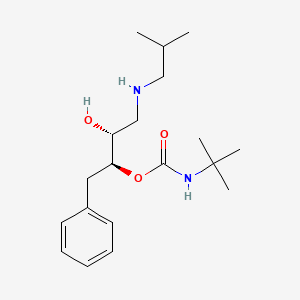
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)
![[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate](/img/structure/B593802.png)
